REACTION_CXSMILES
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[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[NH:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[N:1]=[N:3][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[N+:1]([C:11]1[CH:12]=[CH:13][C:8]([NH2:7])=[CH:9][CH:10]=1)([O-:6])=[O:2]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([N+](=O)[O-])[O-]
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(N=NC1=CC=CC=C1)C1=CC=CC=C1
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Name
|
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Type
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product
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Smiles
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Name
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Type
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product
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Smiles
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[N+](=O)([N+](=O)[O-])[O-]
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Name
|
|
Type
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product
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Smiles
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[N+](=O)([O-])C1=CC=C(N)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[NH:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[N:1]=[N:3][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[N+:1]([C:11]1[CH:12]=[CH:13][C:8]([NH2:7])=[CH:9][CH:10]=1)([O-:6])=[O:2]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([N+](=O)[O-])[O-]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(N=NC1=CC=CC=C1)C1=CC=CC=C1
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Name
|
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Type
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product
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Smiles
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Name
|
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Type
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product
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Smiles
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[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[NH:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[N:1]=[N:3][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[N+:1]([C:11]1[CH:12]=[CH:13][C:8]([NH2:7])=[CH:9][CH:10]=1)([O-:6])=[O:2]
|
Name
|
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([N+](=O)[O-])[O-]
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(N=NC1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
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product
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Smiles
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Name
|
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Type
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product
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Smiles
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[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |